molecular formula C11H10O3 B176476 Methyl 4-(1-hydroxy-2-propynyl)benzoate CAS No. 178110-08-2

Methyl 4-(1-hydroxy-2-propynyl)benzoate

Cat. No.: B176476
CAS No.: 178110-08-2
M. Wt: 190.19 g/mol
InChI Key: RWMOHADUIRDVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-hydroxy-2-propynyl)benzoate: is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.19 g/mol . This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. It is known for its unique structure, which includes a benzoate group substituted with a hydroxypropynyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-hydroxy-2-propynyl)benzoate typically involves the esterification of 4-(1-hydroxy-2-propynyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1-hydroxy-2-propynyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.

    Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 4-(1-oxo-2-propynyl)benzoate.

    Reduction: Formation of Methyl 4-(1-hydroxy-2-propenyl)benzoate or Methyl 4-(1-hydroxypropyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-(1-hydroxy-2-propynyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(1-hydroxy-2-propynyl)benzoate involves its interaction with various molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules. The benzoate ring can undergo electrophilic aromatic substitution, which may affect its reactivity and interactions with enzymes and other proteins .

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate (Methylparaben): Commonly used as a preservative in cosmetics and pharmaceuticals.

    Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate: Similar structure but with a different substitution pattern.

Uniqueness: Methyl 4-(1-hydroxy-2-propynyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxypropynyl group provides unique reactivity compared to other similar compounds, making it valuable in specific research applications.

Properties

IUPAC Name

methyl 4-(1-hydroxyprop-2-ynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h1,4-7,10,12H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMOHADUIRDVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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